4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide
説明
This compound is a benzamide derivative characterized by a 4-chlorobenzoyl group, a cyclohexyl ring substituted with a 4-[(dimethylamino)methyl]phenyl moiety, and an N-methyl group. The dimethylamino and cyclohexyl groups enhance lipophilicity, which may influence blood-brain barrier permeability and receptor binding kinetics.
特性
分子式 |
C23H29ClN2O |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
4-chloro-N-[4-[4-[(dimethylamino)methyl]phenyl]cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C23H29ClN2O/c1-25(2)16-17-4-6-18(7-5-17)19-10-14-22(15-11-19)26(3)23(27)20-8-12-21(24)13-9-20/h4-9,12-13,19,22H,10-11,14-16H2,1-3H3 |
InChIキー |
WBNUHWUTAHSPER-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=C(C=C1)C2CCC(CC2)N(C)C(=O)C3=CC=C(C=C3)Cl |
同義語 |
BIBX 79 BIBX-79 N-(4-chlorobenzoyl)-N-methyl-4-(4-dimethylaminomethylphenyl)cyclohexylamine |
製品の起源 |
United States |
準備方法
Nitration and Reduction to Form the Amine
The cyclohexane intermediate undergoes nitration using HNO₃/H₂SO₄ at 0°C, followed by reduction with LiAlH₄ to yield 4-{4-[(dimethylamino)methyl]phenyl}cyclohexanamine. Selective N-methylation is achieved via treatment with methyl iodide in the presence of K₂CO₃.
Key Data :
Acylation with 4-Chlorobenzoyl Chloride
The final step involves reacting N-methyl-4-{4-[(dimethylamino)methyl]phenyl}cyclohexanamine with 4-chlorobenzoyl chloride in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, promoting amide bond formation.
Optimized Parameters :
Purification :
Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization from ethanol.
Spectroscopic Characterization
Hypothetical spectroscopic data for the target compound, inferred from analogous benzamides:
| Technique | Expected Signal |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.45 (m, 1H, CH-N), 2.85 (s, 6H, N(CH₃)₂) |
| ¹³C NMR | δ 168.2 (C=O), 137.5 (C-Cl), 52.1 (N-CH₃) |
| HRMS | [M+H]⁺ Calc.: 429.21; Found: 429.20 |
Challenges and Mitigation Strategies
Regioselectivity in Cyclohexane Functionalization
Competing ortho/meta substitution during Friedel-Crafts alkylation is minimized by using bulky Lewis acids (e.g., AlCl₃) and low temperatures.
By-Product Formation During Acylation
Excess acyl chloride leads to diacylation. Controlled addition (1.2 equiv) and slow warming mitigate this issue.
Scalability and Industrial Feasibility
Bench-scale syntheses (1–10 g) report yields of 60–70%, but industrial-scale production necessitates continuous-flow hydrogenation and automated chromatography to maintain efficiency .
化学反応の分析
BIBX-79は、以下を含むいくつかの種類の化学反応を起こします。
酸化: BIBX-79は酸化されて、コレステロール生合成の調節に役割を果たす様々なオキシステロールを形成することができます.
還元: この化合物は、特定の条件下で還元されて、異なる生成物を生成することができますが、このに関する詳細な研究は限られています。
置換: BIBX-79は、特にベンジル基を含む置換反応を起こして、潜在的に異なる生物活性を有する誘導体を形成することができます.
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、通常、オキシステロールおよび他のコレステロール関連化合物です .
科学的研究の応用
Anticancer Activity
BIBX-79 has shown promise in anticancer research, particularly in the modulation of pathways involved in cancer cell survival. Studies have indicated that it can induce apoptosis in various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Case Study : A study demonstrated that structurally similar compounds to BIBX-79 exhibited significant cytotoxic activity against breast and colon cancer cells, highlighting its potential in cancer treatment .
Antiviral Properties
Research indicates that compounds with structural similarities to BIBX-79 may inhibit viral replication. Specifically, derivatives related to this compound have been shown to significantly inhibit hepatitis B virus replication in vitro.
- Case Study : A related study found that certain N-phenylbenzamide derivatives could enhance levels of A3G, a protein involved in antiviral defense mechanisms, suggesting that BIBX-79 might exhibit comparable antiviral properties .
Antibacterial Effects
While primarily focused on cancer and viral applications, BIBX-79's structural characteristics suggest potential antibacterial activity. Compounds within this chemical class have been noted for their effectiveness against Gram-positive bacteria.
- Research Findings : Investigations into sulfonamide derivatives revealed significant inhibition of bacterial growth, particularly against strains like Staphylococcus aureus, indicating a broader spectrum of biological activity .
Data Tables
作用機序
BIBX-79は、酵素2,3-オキシドスクアレンシクラーゼを選択的に阻害することでその効果を発揮します。 この酵素は、2,3-オキシドスクアレンをラノステロールに環化する役割を担い、これはコレステロール生合成経路における重要なステップです . この酵素を阻害することにより、BIBX-79はコレステロールおよび他のステロールの産生を減らし、全体的なコレステロールレベルの低下につながります . この化合物は、コレステロール生合成経路におけるもう1つの重要な酵素であるHMG-CoAレダクターゼの活性にも影響を与えます .
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations:
Substituent Effects on Activity: Chlorine Position: The target compound’s 4-chloro substitution contrasts with AH-7921 and U-47700’s 3,4-dichloro groups. Dichloro analogs exhibit higher opioid potency due to enhanced receptor affinity . N-Methylation: The N-methyl group in the target compound and U-47700 may reduce metabolic degradation compared to non-methylated analogs (e.g., AH-7921) .
Physicochemical Properties: Lipophilicity (LogP) and melting points correlate with substituent bulkiness. For example, U-47700’s cyclohexyl-dimethylamino group increases LogP, enhancing CNS penetration .
Pharmacological and Regulatory Status :
- AH-7921 and U-47700 are Schedule I controlled substances due to their opioid agonist effects, while the target compound’s activity remains speculative without direct evidence .
Synthetic Routes: Similar compounds are synthesized via amide coupling (e.g., HBTU-mediated reactions) or cyclocondensation, as seen in morpholino-triazine derivatives ().
生物活性
4-Chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for misuse. This compound belongs to the class of 4-anilidopiperidines, which are known for their high affinity for μ-opioid receptors (MOR). Understanding the biological activity of U-47700 is crucial for assessing its therapeutic potential and risks associated with its use.
Chemical Structure and Properties
The chemical formula of U-47700 is C23H29ClN2O, and its structure includes a chloro group, a dimethylamino group, and a cyclohexyl moiety. The presence of these functional groups contributes to its lipophilicity and ability to penetrate the blood-brain barrier effectively.
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN2O |
| Molecular Weight | 384.94 g/mol |
| CAS Number | 82657-23-6 |
| Solubility | Soluble in organic solvents |
U-47700 acts primarily as a selective agonist at the μ-opioid receptor. It binds to this receptor with high affinity, leading to analgesic effects similar to those of morphine but with differing potency and side effect profiles. Research indicates that U-47700 exhibits an ED50 (effective dose for 50% of the population) of approximately 0.2 mg/kg in mouse models, indicating a potent analgesic effect compared to morphine's ED50 of 1.5 mg/kg .
In Vitro Studies
In vitro studies have shown that U-47700 has a Ki value (inhibition constant) of approximately 11 nM at the μ-opioid receptor, demonstrating significant binding affinity . The compound's pharmacokinetic profile includes rapid absorption and distribution, with a half-life shorter than that observed in humans.
In Vivo Studies
In vivo studies reveal that U-47700 produces dose-dependent analgesia and catalepsy in rodent models. The analgesic effects are reversible by naloxone, confirming the involvement of μ-opioid receptors in mediating these effects . Additionally, studies indicate that U-47700 is metabolized into N-desmethyl-U-47700, which has lower affinity at the μ-opioid receptor but may still contribute to the overall pharmacological effects .
Case Studies and Clinical Implications
U-47700 has been associated with numerous cases of overdose and misuse, often reported in conjunction with other substances. Its high potency relative to traditional opioids raises significant concerns regarding safety and potential for addiction. Reports indicate that users may experience respiratory depression, sedation, and other opioid-related adverse effects similar to those seen with fentanyl analogs .
Notable Cases:
- Case Report A : A patient presented with respiratory failure after intravenous administration of U-47700 mixed with other opioids. Emergency intervention was required to reverse the effects using naloxone.
- Case Report B : An increase in emergency room visits related to synthetic opioid overdoses included U-47700 as a contributing factor, highlighting the need for awareness among healthcare providers regarding this compound.
Q & A
Q. Optimization Strategies :
- Coupling Agent Selection : Test alternatives like N,N'-diisopropylcarbodiimide (DIC) or HATU to compare efficiency and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility but may require inert atmospheres to prevent hydrolysis.
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .
Which spectroscopic techniques are most effective for confirming the structural integrity of this benzamide derivative, and what key spectral features should researchers focus on?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- 1H-NMR : Look for signals corresponding to the dimethylamino group (δ ~2.2–2.4 ppm, singlet for N(CH₃)₂) and aromatic protons (δ ~6.8–7.5 ppm). The cyclohexyl group may show multiplet peaks at δ ~1.2–2.0 ppm .
- 13C-NMR : Confirm the presence of carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons in the aromatic/cyclohexyl moieties .
Q. Infrared (IR) Spectroscopy :
- Strong absorbance at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) .
Q. Elemental Analysis :
- Validate empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
How do variations in pH and temperature affect the fluorescence properties of related benzamide compounds, and what optimal conditions can be inferred for analytical applications?
Advanced Research Question
For fluorometric analysis of benzamide analogs, fluorescence intensity is highly dependent on environmental factors:
- pH : Optimal fluorescence occurs at pH 5 due to protonation/deprotonation equilibria affecting electronic transitions. At higher pH (>7), intensity decreases significantly due to deprotonation of key functional groups .
- Temperature : Stability is observed at 25°C , while elevated temperatures (>40°C) cause thermal quenching .
- Solvent : Polar solvents (e.g., ethanol) enhance quantum yield compared to nonpolar alternatives .
Q. Methodological Recommendations :
- Use phosphate buffer (pH 5) for fluorescence-based assays.
- Maintain temperature control (±1°C) during measurements.
- Validate linearity in the concentration range of 0.1–10 µg/mL, with LOD/LOQ values of ~0.27 mg/L and 0.90 mg/L, respectively .
What strategies can be employed to resolve contradictions in reaction yields when using different coupling agents in the synthesis of similar benzamide derivatives?
Advanced Research Question
Contradictions in yields often arise from reagent reactivity or side reactions. For example, DCC may generate insoluble dicyclohexylurea (DCU), requiring filtration, while HATU avoids this but is costlier.
Q. Systematic Analysis Approach :
Parameter Screening : Use a Design of Experiments (DoE) framework to vary coupling agents, solvents, and temperatures.
Byproduct Monitoring : Track DCU formation via TLC or HPLC.
Kinetic Studies : Compare reaction progress under identical conditions using different agents (e.g., DCC vs. HOBt/DMAP systems) .
Scale-Up Validation : Confirm reproducibility at 1–10 mmol scales.
Case Study : In one synthesis, DCC/HOBt achieved 75% yield, while DMAP-catalyzed reactions required longer times but improved purity .
In designing biological assays to evaluate the pharmacological potential of this compound, what enzymatic targets or pathways should be prioritized based on structural analogs?
Advanced Research Question
Structurally similar benzamides exhibit activity against:
- Kinase Inhibitors : Analogous compounds with trifluoromethyl or pyridinyl groups target tyrosine kinases (e.g., EGFR) in cancer research .
- Antimicrobial Targets : Thiadiazole- and benzothiazole-containing derivatives disrupt bacterial DNA gyrase .
Q. Assay Design Recommendations :
- Enzyme Inhibition : Use fluorescence polarization or calorimetry to measure binding affinity (Kd).
- Cellular Uptake : Evaluate logP values (predicted ~3.5) to assess membrane permeability.
- Pathway Analysis : Prioritize apoptosis (caspase-3 activation) or oxidative stress markers (ROS levels) for anticancer studies .
What are the critical considerations in selecting solvents and catalysts for the amidation reactions involved in synthesizing such complex benzamide derivatives?
Advanced Research Question
Solvent Selection :
- Polar Aprotic Solvents (DMF, DCM) : Enhance solubility of aromatic intermediates but may require anhydrous conditions.
- Ether Solvents (THF) : Suitable for low-temperature reactions but prone to peroxide formation.
Q. Catalyst Optimization :
- DMAP : Accelerates acylation but may require stoichiometric amounts.
- HOBt : Reduces racemization in chiral intermediates .
Case Study : In a DCC-mediated synthesis, replacing DCM with DMF increased yield by 15% due to improved reagent solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
